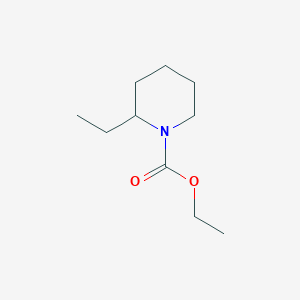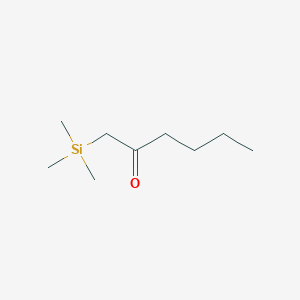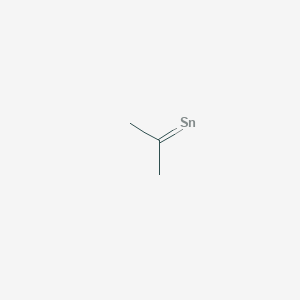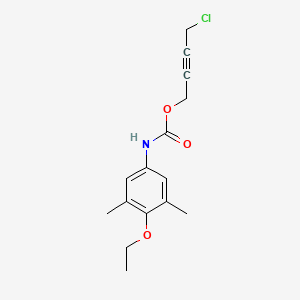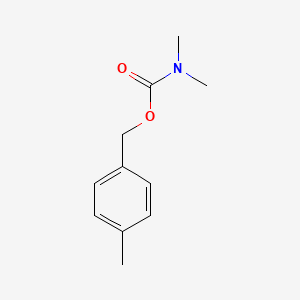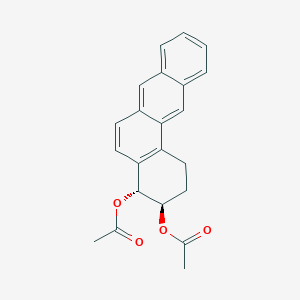
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multiple fused aromatic rings and specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. Subsequent steps include hydroxylation and acetylation to introduce the diol and diacetate functionalities, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on this compound helps in understanding the metabolic pathways and biological effects of PAHs.
Medicine: Studies investigate its potential role in carcinogenesis and its interactions with biological macromolecules.
Industry: It is used in the development of materials and chemicals with specific properties
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in detoxification and DNA repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: A PAH with a similar structure but different biological activity.
Dibenz(a,h)anthracene: A PAH with higher mutagenic activity compared to Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, diacetate, (3R-trans)- is unique due to its specific stereochemistry and the presence of diacetate groups, which influence its reactivity and biological effects. Its ability to form reactive intermediates that interact with DNA and proteins distinguishes it from other PAHs .
Propiedades
Número CAS |
80433-86-9 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[(3R,4R)-4-acetyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-8,11-12,21-22H,9-10H2,1-2H3/t21-,22-/m1/s1 |
Clave InChI |
CKWNHYNOPMGDJI-FGZHOGPDSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
SMILES canónico |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
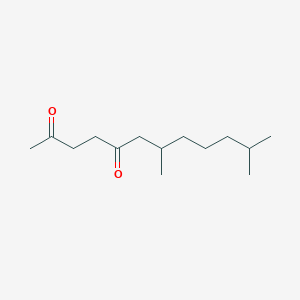

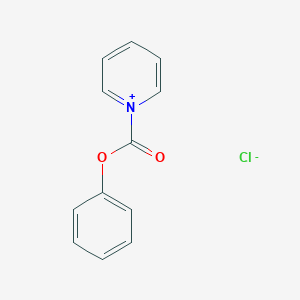
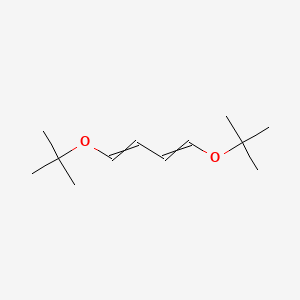
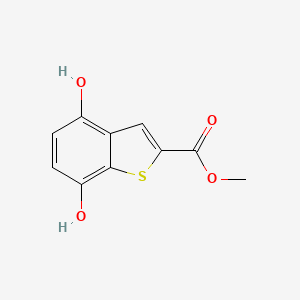
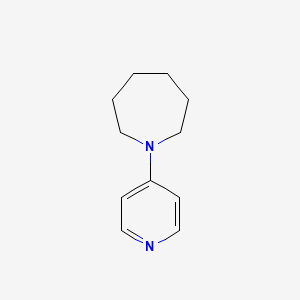
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
